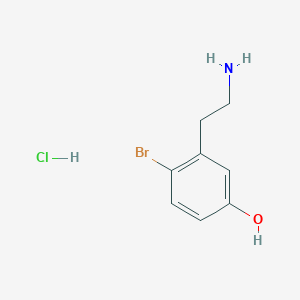

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a type of amine, specifically a phenolic amine, which means it contains a phenol group (an aromatic ring with a hydroxyl group) and an amine group (a nitrogen atom with a lone pair of electrons).

Synthesis Analysis

The synthesis of amines often involves reactions that introduce an amine group to a carbon compound. For example, the reductive amination of aldehydes or ketones, the alkylation of ammonia, or the reaction of ammonia with alkyl halides .Molecular Structure Analysis

The molecular structure of amines is based on the nitrogen atom. In primary amines, one R group is bonded to the nitrogen atom; in secondary amines, two R groups are bonded to the nitrogen atom; and in tertiary amines, three R groups are bonded to the nitrogen atom .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands. They can also undergo reactions such as alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis

Amines are generally colorless, but can yellow with age and exposure to air. They often have a fishy odor. They can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .Applications De Recherche Scientifique

Chemical Synthesis and Heterocyclic Compounds

A foundational application of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride-related compounds is in the synthesis of heterocyclic structures. For instance, Salih (2013) described the synthesis of various heterocyclic compounds starting from 1,4- Benzoxazine-3-one, highlighting the compound's utility in generating diverse chemical structures which could serve as the basis for further pharmaceutical development Salih, 2013.

Antimicrobial Agent Development

Doraswamy and Ramana (2013) investigated substituted phenyl azetidines, derived from a process involving 2-(4-bromo phenyl) methyl cyanide, for their potential as antimicrobial agents. Their work exemplifies the role of bromophenol derivatives in developing new antimicrobial compounds, indicating the broader applicability of these substances in pharmacology Doraswamy & Ramana, 2013.

Coordination Chemistry and Material Science

Complexes involving bromophenol derivatives show promising applications in material science and catalysis. For example, Erxleben (2009) discussed the coordination behavior of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol with copper, leading to the synthesis of novel complexes. This work underlines the relevance of such compounds in understanding metal-ligand interactions and designing metal-organic frameworks or catalysts Erxleben, 2009.

Environmental and Industrial Applications

Jiang et al. (2020) discovered that a deep eutectic solvent formed by ethylamine hydrochloride and phenol possesses unusually low viscosity and high capacity for ammonia absorption. This highlights an environmental application of bromophenol derivatives in gas capture and storage technologies, presenting an innovative solution for industrial gas treatment Jiang et al., 2020.

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride are currently unknown. This compound is structurally similar to other indole derivatives, which are known to interact with a variety of biological targets . .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Result of Action

Given the wide range of biological activities associated with indole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-aminoethyl)-4-bromophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJBXZPIYRXXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)

![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)

![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)

![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)

![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)

![4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2760031.png)